p-Tyramine-d4 Hydrochloride
Description
Structural Characteristics and Isotopic Labeling Pattern
p-Tyramine-d4 Hydrochloride is a deuterium-labeled derivative of tyramine, a biogenic amine derived from tyrosine. The compound features a para-hydroxyphenethylamine backbone with four deuterium atoms substituted at the β-carbon of the ethylamine side chain (C8H8D4ClNO). The isotopic labeling pattern specifically replaces all four hydrogen atoms on the ethylamine group’s C1 and C2 positions with deuterium, resulting in a 1,1,2,2-tetradeuterioethyl configuration. This structural modification preserves the aromatic phenol ring’s integrity while introducing isotopic stability critical for mass spectrometry applications.
The hydrochloride salt form enhances solubility in polar solvents, with the protonated amine group forming an ionic bond with the chloride counterion. Crystallographic data, though limited, suggest a monoclinic crystal system based on analogous tyramine hydrochloride structures, with hydrogen-bonding networks involving the hydroxyl and ammonium groups.
Molecular Formula and Deuterium Incorporation Efficiency
The molecular formula of this compound is C8H8D4ClNO , with a molecular weight of 177.66 g/mol . Deuterium incorporation efficiency exceeds 99% , as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry analyses. The synthesis employs deuterated precursors, such as deuterium oxide (D2O) or deuterated acetic acid, to achieve high isotopic purity. Residual non-deuterated species (d0) constitute less than 1% , ensuring minimal interference in quantitative assays.
Crystallographic Data and Solid-State Stability
While full X-ray diffraction data for this compound remain unpublished, its non-deuterated analog (tyramine hydrochloride) crystallizes in the P21/c space group with lattice parameters a = 7.23 Å, b = 11.85 Å, c = 7.56 Å, β = 93.4° . The deuterated compound exhibits similar packing due to minimal isotopic effects on crystal lattice energy. Solid-state stability studies indicate no degradation under refrigeration (2–8°C) over 4 years, with moisture content below 0.5% under desiccated conditions.
Solubility Profile in Polar and Non-Polar Solvents
This compound demonstrates high solubility in polar solvents due to its ionic hydrochloride form. In water, solubility exceeds 100 mg/mL at 25°C, while in dimethyl sulfoxide (DMSO) and methanol, it dissolves at 562.87 mM and 500 mM , respectively. Non-polar solvents like hexane and chloroform show negligible solubility (<0.1 mg/mL).
Thermal Decomposition Behavior and Melting Point Analysis
The compound exhibits a melting point range of 266–274°C , with decomposition initiating above 280°C . Thermogravimetric analysis (TGA) reveals a single-step decomposition pathway, producing carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides as primary byproducts. Differential scanning calorimetry (DSC) shows an endothermic peak at 270°C , corresponding to the melting transition.
Thermal Properties Summary:
- Melting Point : 266–274°C
- Decomposition Onset : 280°C
- Major Decomposition Products : CO, CO2, HCl, NOx
The absence of polymorphic transitions below the melting point confirms solid-state homogeneity. These properties underscore its suitability for high-temperature analytical applications, such as gas chromatography-mass spectrometry (GC-MS).
Properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-NXMSQKFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662224 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189884-47-6 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Decarboxylation of Deuterated Tyrosine Precursors
The foundational approach for synthesizing tyramine derivatives involves decarboxylation of tyrosine. For p-tyramine-d4 hydrochloride, this method is adapted to incorporate deuterium at the β-carbon positions of the ethylamine side chain. As detailed in a patent by CN101955435B, non-deuterated tyramine is synthesized via catalytic decarboxylation of tyrosine using ketone-based catalysts (e.g., diisoamyl ketone) in aromatic solvents (e.g., cyclohexanol) at 140–170°C under nitrogen protection. For the deuterated analogue, deuterated tyrosine precursors or deuterium-enriched reaction environments are utilized to facilitate isotopic substitution.
Key steps include:
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Deuterium Incorporation : Tyrosine-d4 is synthesized by growing microbial cultures in deuterium oxide (D2O)-enriched media or via chemical exchange reactions using deuterated reagents.
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Decarboxylation : The deuterated tyrosine undergoes thermal decarboxylation in the presence of a ketone catalyst, yielding tyramine-d4.
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Hydrochloride Formation : The free base is treated with hydrochloric acid to precipitate this compound.
Reaction conditions are critical for minimizing proton back-exchange. For example, maintaining a pH < 3 during acidification ensures protonation of the amine group, reducing deuterium loss.
Reductive Amination of 4-Hydroxyphenylacetone-d4
An alternative route involves reductive amination of 4-hydroxyphenylacetone-d4. This method employs deuterated ammonia (ND3) and reducing agents such as lithium aluminum deuteride (LiAlD4) to introduce deuterium at the α- and β-positions of the ethylamine chain:
This method achieves >95% isotopic purity when conducted under anhydrous conditions.
Industrial-Scale Production and Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize solvents with high deuterium retention capacity, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated water (D2O). Catalysts like palladium-on-carbon (Pd/C) in D2O enhance deuteration efficiency during intermediate stages.
Table 1: Reaction Conditions for Industrial Synthesis
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 150–160°C | Minimizes side reactions |
| Catalyst Loading | 5–10 wt% Pd/C | Maximizes deuteration rate |
| Reaction Time | 6–8 hours | Ensures complete conversion |
| Solvent | D2O | Reduces proton contamination |
Purification and Isolation
Post-synthesis purification involves:
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Liquid-Liquid Extraction : Using ethyl acetate-d10 to separate deuterated intermediates.
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Crystallization : Recrystallization from deuterated ethanol-d6 yields this compound with ≥98% chemical purity.
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Lyophilization : Freeze-drying under vacuum ensures stability and prevents isotopic exchange.
Analytical Validation and Quality Control
Isotopic Purity Assessment
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for verifying deuterium incorporation:
Chromatographic Purity
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) reveals a single peak at 6.2 minutes, correlating with >95% purity.
Challenges and Mitigation Strategies
Deuterium Loss During Synthesis
Proton contamination often occurs during acidification or crystallization. Mitigation includes:
Scalability Limitations
Batch-to-batch variability in microbial tyrosine-d4 production necessitates rigorous fermentation monitoring. Continuous-flow reactors are emerging as alternatives to enhance reproducibility.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Tyramine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Tyramine can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert tyramine into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the tyramine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxyphenylacetic acid.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated tyramine derivatives.
Scientific Research Applications
Tyramine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tyramine in various samples.
Biology: Employed in studies involving neurotransmitter release and metabolism.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyramine in the body.
Industry: Utilized in the quality control of food products to monitor tyramine levels
Mechanism of Action
Tyramine-d4 (hydrochloride) exerts its effects by mimicking the action of tyramine. Tyramine induces the release of catecholamines, such as norepinephrine and dopamine, from nerve terminals. This release is mediated through the activation of trace amine-associated receptor 1 (TAAR1). The interaction with TAAR1 leads to various physiological responses, including increased heart rate and blood pressure .
Comparison with Similar Compounds
Structural Isomers of Tyramine Hydrochloride
Tyramine derivatives differ in the position of the hydroxyl group on the benzene ring:
- p-Tyramine Hydrochloride (para-hydroxyl, CAS 51-67-2): The parent compound, used in neurotransmitter research.
- o-Tyramine (ortho-hydroxyl, CAS 2039-66-9): Rarely used due to instability and low receptor affinity .
Key Difference : The para-substitution in p-tyramine-d4 hydrochloride optimizes binding to adrenergic receptors, making it more pharmacologically relevant than its isomers.
Deuterated vs. Non-Deuterated Tyramine Hydrochloride
Comparison with Other Deuterated Hydrochloride Salts
Deuterated compounds are critical in analytical chemistry for quantifying drug metabolites. Examples include:
- Palonosetron-d3 Hydrochloride: A deuterated 5-HT3 antagonist used to study antiemetic drug pharmacokinetics .
- Dimethocaine-d4 Hydrochloride (CAS 1346601-45-3): A deuterated local anesthetic analog for forensic toxicology research .
Key Insight : Unlike these specialized drugs, this compound serves broader applications in tracing adrenergic pathways and catecholamine metabolism.
Comparison with Other Hydrochloride Salts in Therapeutics
| Compound | Structure | Molecular Weight | Primary Use |
|---|---|---|---|
| p-Tyramine-d4 HCl | Phenethylamine derivative | 177.65 | Research tracer, isotopic labeling |
| Tapentadol HCl | Opioid analog | 353.88 | Analgesic (chronic pain management) |
| Memantine HCl | Adamantane derivative | 215.75 | NMDA antagonist (Alzheimer’s disease) |
| Benzydamine HCl | Tricyclic amine | 309.81 | Anti-inflammatory, local anesthetic |
Structural Note: Unlike complex drugs like tapentadol, this compound has a simpler structure, enabling precise isotopic tracking without interference from bulky functional groups .
Biological Activity
p-Tyramine-d4 Hydrochloride is a stable isotope-labeled compound of tyramine, a biogenic amine involved in various physiological processes. This compound is utilized in research to track metabolic pathways and understand the biological mechanisms of trace amines. This article reviews the biological activity of this compound, focusing on its interactions, effects on neurotransmitter systems, and potential implications in clinical settings.
- Chemical Formula : CHDClNO
- Molecular Weight : 177.66 g/mol
- CAS Number : 1189884-47-6
- Appearance : White solid
This compound is primarily recognized for its role in modulating neurotransmitter release and its interaction with monoamine oxidase (MAO) enzymes. Research indicates that tyramine can influence the levels of catecholamines and other neurotransmitters, potentially affecting mood and behavior.
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Monoamine Oxidase Inhibition :
- Studies have demonstrated that tyramine derivatives can inhibit MAO activity, which is crucial for the breakdown of monoamines like dopamine and serotonin. Inhibition of MAO leads to increased levels of these neurotransmitters, which can have significant implications for mood regulation and neuroprotection .
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Trace Amine Receptor Activation :
- p-Tyramine and its isotopically labeled form are known to activate trace amine-associated receptors (TAARs), which are implicated in various neurological functions. Activation of these receptors may modulate dopaminergic signaling pathways, influencing conditions such as depression and Parkinson's disease .
Clinical Implications
Recent research highlights the potential clinical relevance of this compound in understanding neurodegenerative diseases and psychiatric disorders. For instance:
- Parkinson's Disease : Elevated levels of trace amines, including tyramine, have been observed in patients with Parkinson's disease (PD). Studies suggest that these compounds may serve as biomarkers for disease progression, indicating their importance in early diagnosis and treatment strategies .
- Depression : The modulation of monoamines through MAO inhibition by compounds like p-Tyramine-d4 may offer therapeutic avenues for treating depression. The ability to enhance serotonin and dopamine levels could provide a basis for developing antidepressant therapies .
Table 1: Comparison of Biological Activity
| Property | This compound | Tyramine (Natural) |
|---|---|---|
| MAO Inhibition IC50 (μM) | 7.19 ± 0.32 | Varies |
| Trace Amine Receptor Activity | Yes | Yes |
| Clinical Relevance | High | Moderate |
Case Studies
- Study on Trace Amine Levels in Parkinson's Disease :
- Monoamine Modulation in Depression :
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying p-Tyramine-d4 Hydrochloride in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated for structurally similar compounds like clonidine hydrochloride. A validated method involves a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Calibration curves should cover 1.09–10.90 μg/mL with linear regression (r ≥ 0.9999) . Spectrophotometric methods, such as oxidative coupling reactions (e.g., 4-aminoantipyrine-based assays), may also be adapted for quantification .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow Tyramine Hydrochloride safety guidelines:
- Use personal protective equipment (PPE) and ensure proper ventilation (P403 + P233).
- Store in airtight containers away from light and moisture.
- In case of exposure, seek immediate medical attention (P312) and decontaminate affected areas .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions. Monitor degradation products using HPLC-UV or LC-MS to ensure the method is stability-indicating. Acceptance criteria include ≥90% recovery of the parent compound and resolution of degradation peaks .
Advanced Research Questions
Q. How can isotopic purity of this compound be confirmed, and what analytical challenges arise?
- Methodological Answer : Use nuclear magnetic resonance (¹H NMR) to verify the absence of proton signals at deuterated positions. Mass spectrometry (MS) should confirm the expected m/z ratio (e.g., +4 Da shift) and isotopic abundance (>98% deuterium incorporation). Challenges include distinguishing deuterated analogs from non-deuterated impurities during chromatography. Optimize separation using gradient elution or tandem MS for specificity .
Q. What experimental design considerations are critical for tracer studies using this compound in pharmacokinetic research?
- Methodological Answer :
- Dose Selection : Ensure isotopic tracer doses are sub-pharmacological to avoid perturbing endogenous systems.
- Matrix Effects : Validate extraction efficiency from biological fluids (e.g., plasma) using deuterated internal standards.
- Data Normalization : Correct for ion suppression/enhancement in LC-MS/MS via matrix-matched calibration curves .
Q. How should researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate in vitro assays (e.g., liver microsomes) with in vivo samples (rodent plasma/tissue) using the same analytical method.
- Isotope Effects : Assess deuterium-induced metabolic rate differences (e.g., via kinetic isotope effect studies) using parallel experiments with non-deuterated Tyramine HCl .
Q. What strategies optimize the synthesis of this compound to achieve >99% isotopic purity?
- Methodological Answer :
- Deuteration : Catalytic exchange using deuterium oxide (D₂O) under acidic conditions.
- Purification : Recrystallize in deuterated solvents (e.g., D₂O/ethanol-d6) to remove protonated contaminants.
- Quality Control : Validate via elemental analysis (C, H, N, Cl), Karl Fischer titration (water content ≤0.5%), and pharmacopoeial tests (sulfated ash ≤1.0 mg/g) .
Method Validation and Data Analysis
Q. What parameters are essential for validating an HPLC-UV method for this compound?
- Methodological Answer :
- Linearity : R² ≥ 0.999 over the working range (e.g., 1–50 μg/mL).
- Accuracy : Recovery rates of 98–102% via spiked samples.
- Precision : Intraday/interday relative standard deviation (RSD) ≤2%.
- LOD/LOQ : Typically 0.1 μg/mL and 0.3 μg/mL, respectively .
Q. How can researchers mitigate matrix interference when analyzing this compound in complex biological samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + cation exchange).
- Internal Standards : Deuterated analogs (e.g., Tyramine-d6 HCl) correct for ion suppression.
- Chromatographic Optimization : Adjust pH and organic solvent composition to separate analytes from endogenous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
